molecular formula C20H18N2O2 B8822638 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) CAS No. 88321-08-8

1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER)

Cat. No.: B8822638
CAS No.: 88321-08-8
M. Wt: 318.4 g/mol
InChI Key: WVYKLTYBFRKLOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various indole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific pathways and targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) can be compared with other similar compounds such as:

The uniqueness of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88321-08-8

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,2-bis(1H-indol-3-yl)ethyl acetate

InChI

InChI=1S/C20H18N2O2/c1-13(23)24-12-18(16-10-21-19-8-4-2-6-14(16)19)17-11-22-20-9-5-3-7-15(17)20/h2-11,18,21-22H,12H2,1H3

InChI Key

WVYKLTYBFRKLOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43

Origin of Product

United States

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